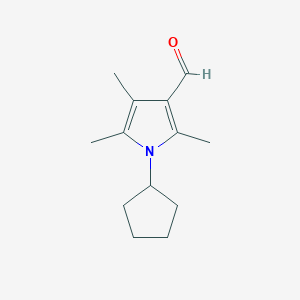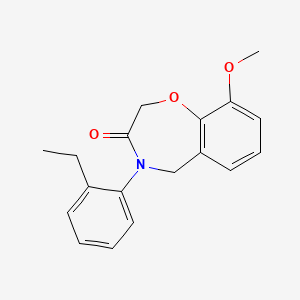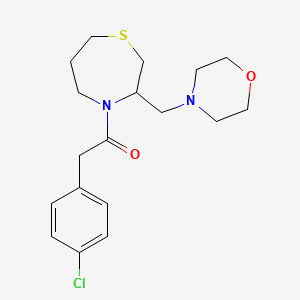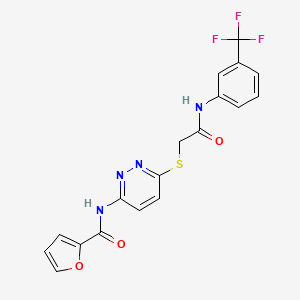![molecular formula C16H22BrN3O3 B2451750 Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate CAS No. 2402830-06-0](/img/structure/B2451750.png)
Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate is a chemical compound with the molecular formula C16H22BrN3O3 and a molecular weight of 384.27 g/mol It is a derivative of piperidine and pyridine, featuring a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate typically involves multiple steps. One common synthetic route starts with the bromination of pyridine to form 6-bromopyridine. This intermediate is then subjected to a carbonylation reaction to introduce the carbonyl group at the 3-position. The resulting 6-bromopyridine-3-carbonyl compound is then reacted with piperidine to form the piperidinyl derivative. Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbonyl group can participate in oxidation and reduction reactions, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, potentially altering the functional groups present.
Hydrolysis: The primary products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate: Similar structure but with a pyrrolidine ring instead of piperidine.
Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)morpholin-3-yl]carbamate: Contains a morpholine ring, offering different steric and electronic properties.
Uniqueness
Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate is unique due to its specific combination of functional groups and ring systems. The presence of the piperidine ring provides distinct conformational flexibility and reactivity compared to similar compounds with different ring structures .
Properties
IUPAC Name |
tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)19-12-5-4-8-20(10-12)14(21)11-6-7-13(17)18-9-11/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXMSBRSSCPLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride](/img/new.no-structure.jpg)
![1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride](/img/structure/B2451672.png)
![1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B2451676.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclopropanesulfonamide](/img/structure/B2451680.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2451682.png)

![8-(2,5-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2451684.png)
![2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2451686.png)

![2-{5-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2451689.png)
